molecular formula C12H12ClN3O2 B5575260 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B5575260
M. Wt: 265.69 g/mol
InChI Key: YORITNCRDCFYOQ-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as CP-96,345, is a synthetic compound that belongs to the class of oxadiazoles. It has been extensively researched for its potential application in the field of neuroscience. CP-96,345 has shown promise as a tool for investigating the role of neuropeptides in the brain and has been used in several scientific studies.

Scientific Research Applications

Synthesis and Biological Properties

Some new N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamides have been synthesized and shown to exhibit significant local anaesthetic activity. This research outlines the synthesis process of these compounds by treating 2-amino-5-aryH,3,4-oxadiazoles with 3-chloropropanoyl chloride, resulting in the formation of 2-chloropropanamido- and 2-chlorobutanamido-5-aryl-1,3,4-oxadiazoles. These compounds, upon treatment with secondary amines, yielded the title compounds with notable biological activity (Saxena, Singh, Agarwal, & Mehra, 1984).

Anticancer and Antimicrobial Activities

Research into the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally similar to N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamides, revealed potent anticancer and antimicrobial agents. These compounds were studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), showing significant potency. Additionally, in vitro antibacterial and antifungal activities of these compounds were documented, suggesting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), highlighting their potential as new drug candidates. The study involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a series of electrophiles, N-alkyl/aralkyl/aryl-3-bromopropanamide, which were synthesized and screened for their enzyme inhibition activity, demonstrating their applicability in the treatment of Alzheimer’s disease (Rehman et al., 2018).

Herbicidal Activity

N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with structural similarities to N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamides, has been synthesized and found to be effective in herbicidal activity. This research showcases the potential of such compounds in agricultural applications, indicating the diverse utility of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamides in both medical and agricultural sectors (Liu et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many oxadiazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal methods should be used when working with this and similar compounds .

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORITNCRDCFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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